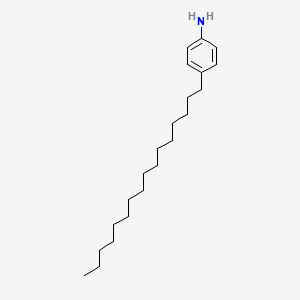

4-十六烷基苯胺

描述

4-Hexadecylaniline, also known as 4-Hexadecylaniline, is a useful research compound. Its molecular formula is C22H39N and its molecular weight is 317.6 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Hexadecylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hexadecylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexadecylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

纳米技术与电子学

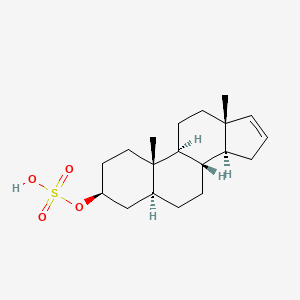

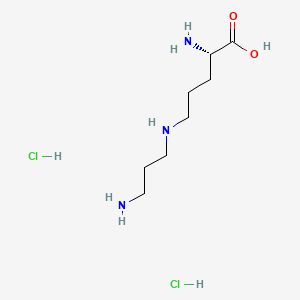

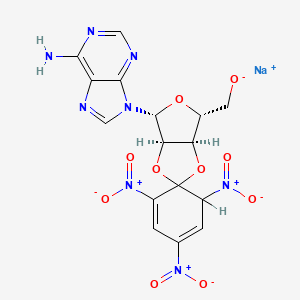

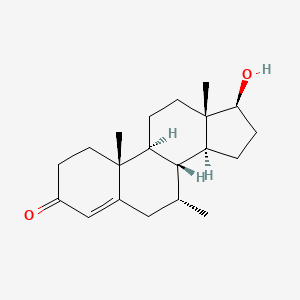

4-十六烷基苯胺: 已被用于通过简单的溶液法对DNA进行金金属化来开发纳米线网络 {svg_1}。此过程对于在纳米尺度上创建导电路径至关重要,这对纳米电子学的进步至关重要。此外,它在利用朗缪尔-布洛杰特技术制造混合有机分子薄膜方面的应用已被探索,以研究其光致发光特性 {svg_2}。由于这些薄膜能够在电刺激下发光,因此它们在光电器件中具有潜在的应用。

医药

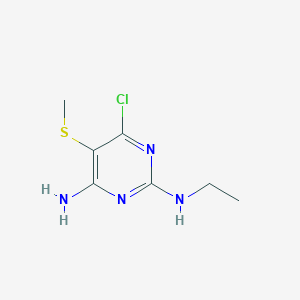

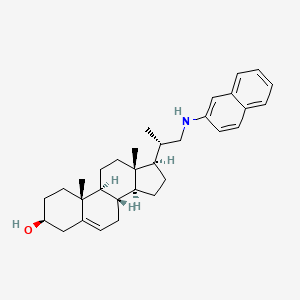

在医学领域,4-十六烷基苯胺的应用仍在不断发展。虽然搜索结果中没有直接找到该化合物在医药中的具体用途,但该化合物在纳米技术中的作用表明其在药物输送系统方面具有潜力。纳米颗粒,包括用有机化合物(如4-十六烷基苯胺)修饰的纳米颗粒,可以设计用于靶向治疗,为控制药物释放和改善生物利用度提供平台 {svg_3}。

材料科学

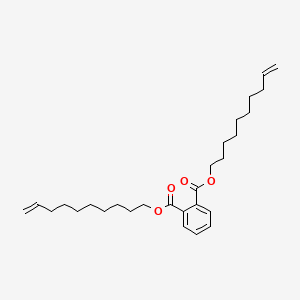

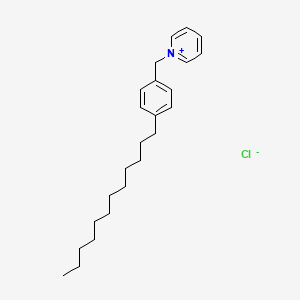

4-十六烷基苯胺在材料科学中的作用突出体现在其在种子介导合成中用于在有机介质中合成各向异性棒状金纳米粒子 {svg_4}。这些纳米粒子具有多种应用,包括

安全和危害

4-Hexadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves .

作用机制

Target of Action

It has been used in the metallization of dna, suggesting that it may interact with dna or related structures .

Mode of Action

4-Hexadecylaniline has been used in the synthesis of gold nanoparticles, where it acts as a stabilizing agent . It interacts with pre-formed gold nanoparticles, helping to maintain their structure and prevent aggregation

Biochemical Pathways

Its use in the synthesis of gold nanoparticles and the fabrication of hybrid organized molecular films suggests that it may play a role in the regulation of nanoparticle synthesis and assembly .

Result of Action

Its use in the synthesis of gold nanoparticles suggests that it may influence the size, shape, and stability of these particles

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Hexadecylaniline . For example, the synthesis of gold nanoparticles using 4-Hexadecylaniline is performed in organic media, suggesting that the compound’s activity may be influenced by the solvent used

生化分析

Biochemical Properties

4-Hexadecylaniline plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. It has been used in the gold metallization of DNA, resulting in the formation of gold nanowire networks . This interaction is primarily driven by the hydrophobic alkyl chain, which facilitates the binding to the DNA strands. Additionally, 4-Hexadecylaniline has been employed in the fabrication of hybrid organized molecular films using the Langmuir-Blodgett technique, where it interacts with various proteins and enzymes to enhance photoluminescent properties .

Cellular Effects

4-Hexadecylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability. This integration can modulate cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Furthermore, 4-Hexadecylaniline has been shown to impact gene expression by interacting with transcription factors and other nuclear proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Hexadecylaniline exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and enzymes, altering their structure and function. For example, in the gold metallization of DNA, 4-Hexadecylaniline binds to the DNA strands, facilitating the deposition of gold nanoparticles . Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity and subsequent cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hexadecylaniline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that 4-Hexadecylaniline can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Hexadecylaniline vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cell membrane disruption, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

4-Hexadecylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can influence metabolic pathways, including lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, 4-Hexadecylaniline is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to cross cell membranes and accumulate in specific cellular compartments. This localization can affect its activity and function, as well as its overall distribution within the organism .

Subcellular Localization

4-Hexadecylaniline exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it interacts with nuclear proteins to modulate gene expression, or to the mitochondria, where it affects energy production and metabolic processes .

属性

IUPAC Name |

4-hexadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCQATUVPNPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341271 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-13-8 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexadecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)